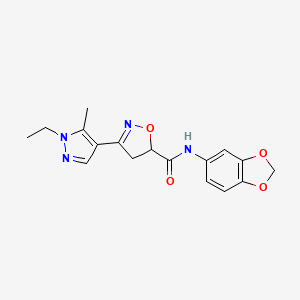

Ranitidine N-oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

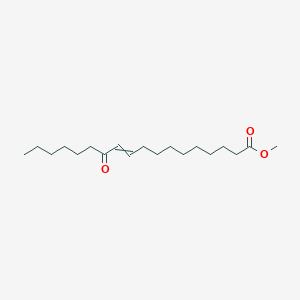

Ranitidine N-oxide is a N-oxide derivative of ranitidine. It has a role as a marine xenobiotic metabolite and a drug metabolite. It is a member of furans, a C-nitro compound and a N-oxide.

科学的研究の応用

Colonic Metabolism and Drug Delivery

Ranitidine N-oxide undergoes significant metabolism by colonic bacteria, a process that may influence the drug's bioavailability when administered via the colon. Studies using a batch culture fermentation system simulating colonic conditions found that ranitidine is rapidly metabolized, with the rate and extent of metabolism depending on the drug concentration. This metabolism involves cleavage of an N-oxide bond within the ranitidine molecule, suggesting that modifications in drug formulation could potentially enhance its stability and effectiveness in colonic delivery systems (Basit & Lacey, 2001).

Photocatalytic Degradation and Environmental Safety

The presence of ranitidine and its derivatives, such as N-oxide, in the environment raises concerns due to their potential to form carcinogenic by-products like NDMA (N-nitrosodimethylamine). Research on MoS2/RGO composites has demonstrated their effectiveness in photocatalytically degrading ranitidine under visible light, significantly reducing NDMA formation potential. This approach not only highlights the environmental impact of ranitidine derivatives but also presents a viable method for mitigating their effects in water treatment processes (Zou et al., 2020).

NDMA Formation and Health Implications

Ranitidine, including its N-oxide derivative, can lead to the formation of NDMA, especially under conditions mimicking the human stomach. This formation process has been extensively studied due to NDMA's classification as a probable human carcinogen. Research in this area is crucial for understanding the potential health risks associated with ranitidine use and for developing safer therapeutic alternatives or formulations that minimize NDMA production (Zeng & Mitch, 2016).

Advanced Oxidation Processes for Drug Incineration

Advanced Oxidation Processes (AOPs), such as electrochemical oxidation, have been explored for the effective degradation of ranitidine and its derivatives, including N-oxide. These processes involve the generation of highly reactive species like hydroxyl radicals, leading to the efficient mineralization of ranitidine and the removal of toxic intermediates from water sources. Such studies are vital for environmental protection and for developing technologies to treat ranitidine-contaminated waters (Olvera-Vargas et al., 2014).

Metabolism by Gastrointestinal Microflora

Similar to ranitidine, its N-oxide form may also be susceptible to metabolism by colonic bacteria, affecting its stability and absorption when administered orally. Understanding the metabolic pathways of this compound in the gastrointestinal tract is crucial for optimizing its therapeutic efficacy and for the design of drug delivery systems that circumvent microbial degradation (Basit, Newton, & Lacey, 2002).

特性

分子式 |

C13H22N4O4S |

|---|---|

分子量 |

330.41 g/mol |

IUPAC名 |

N,N-dimethyl-1-[5-[2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethyl]furan-2-yl]methanamine oxide |

InChI |

InChI=1S/C13H22N4O4S/c1-14-13(8-16(18)19)15-6-7-22-10-12-5-4-11(21-12)9-17(2,3)20/h4-5,8,14-15H,6-7,9-10H2,1-3H3/b13-8+ |

InChIキー |

DFJVUWAHTQPQCV-MDWZMJQESA-N |

異性体SMILES |

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)C[N+](C)(C)[O-] |

SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)C[N+](C)(C)[O-] |

正規SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)C[N+](C)(C)[O-] |

同義語 |

anitidine N-oxide ranitidine N-oxide hydrochloride |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Hydroxy-6-(hydroxymethyl)-2-[(3-methoxyphenyl)-(2-pyridinylamino)methyl]-4-pyranone](/img/structure/B1229502.png)

![1-[cyclopropyl(oxo)methyl]-N-(2-hydroxyethyl)-N-(phenylmethyl)-2,3-dihydroindole-5-sulfonamide](/img/structure/B1229508.png)

![N-[2-(cyclopentylamino)-1-(3,4-dimethoxyphenyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B1229510.png)

![2-[(5-Anilino-1,3,4-thiadiazol-2-yl)thio]ethanol](/img/structure/B1229517.png)

![4-Methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentanoic acid [3-(4-nitrophenyl)-4-oxo-1-benzopyran-7-yl] ester](/img/structure/B1229522.png)

![N-(3,5-dichloro-2-pyridinyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B1229523.png)

![N-butan-2-yl-2-[[3-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B1229524.png)